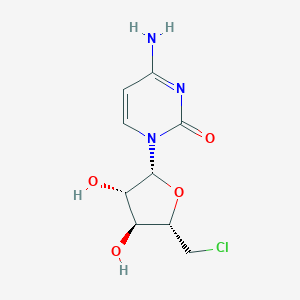

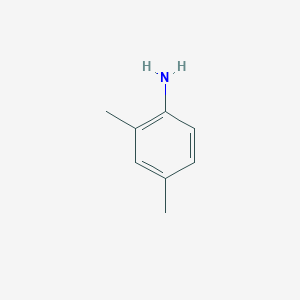

4-氨基-1-(5-氯-5-脱氧-β-D-呋喃核糖基)-2(1H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

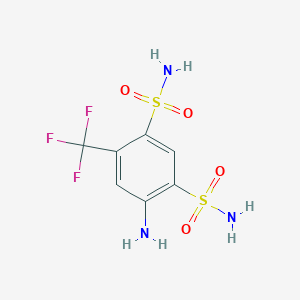

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, also known as 5-chloro-2-deoxy-arabinofuranosyluracil (CDAU), is an important and widely used pyrimidine nucleoside analog. It has a broad range of applications in scientific research and is used in various laboratory experiments due to its unique properties. In particular, CDAU is known for its ability to inhibit DNA replication and transcription, as well as its ability to induce apoptosis and cellular differentiation. In

科学研究应用

Inhibitor of Nucleic Acid Synthesis

5’-Chloro-5’-deoxyarabinosylcytosine: has been identified as a potent inhibitor of nucleic acid synthesis. This property is particularly useful in the study of cancer cells, where the inhibition of DNA replication can lead to cell death . By understanding how this compound inhibits nucleic acid synthesis, researchers can develop new strategies for cancer treatment.

Structural Analysis and Conformation Studies

The compound’s structure has been analyzed using X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecule’s conformation and how it interacts with biological macromolecules . This information is crucial for designing drugs that can target specific cellular processes.

Antileukemic Agent Analog Research

As an analog of the antileukemic agent arabinosylcytosine (ara-C), this compound’s effects on leukemic cells are of significant interest. Research into its potency and specificity in inhibiting DNA synthesis in L1210 cells can lead to the development of more effective antileukemic treatments .

Biotransformation Studies

Understanding the biotransformation of 5’-Chloro-5’-deoxyarabinosylcytosine is essential for developing drug delivery systems. Studies have explored how the compound is metabolized and activated within biological systems, which is vital for optimizing its therapeutic efficacy .

In Vitro Activity Analysis

The compound’s activity in vitro, such as its cytotoxic effects on cancer cell lines, is a critical area of research. These studies help in determining the compound’s potential as a chemotherapeutic agent and in understanding its mechanism of action .

Development of Nucleoside Analog Drugs

Due to its unique properties, 5’-Chloro-5’-deoxyarabinosylcytosine serves as a model for the development of new nucleoside analog drugs. These drugs can be designed to interfere with DNA or RNA synthesis, offering a pathway to treat various diseases, including viral infections and cancer .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of the compound involves studying its absorption, distribution, metabolism, and excretion (ADME) profile. This research is crucial for determining the appropriate dosage and delivery method for potential therapeutic applications .

Comparative Studies with Other Nucleoside Analogs

Comparing 5’-Chloro-5’-deoxyarabinosylcytosine with other nucleoside analogs helps in identifying its unique features and potential advantages. Such comparative studies can lead to the discovery of more effective and safer drugs .

属性

IUPAC Name |

4-amino-1-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-CCXZUQQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

CAS RN |

32659-31-7 |

Source

|

| Record name | 4-Amino-1-(5-chloro-5-deoxy-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32659-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyarabinosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone (also known as 5'-chloro-araC) interact with its target and what are the downstream effects?

A1: 5'-chloro-araC functions similarly to arabinosylcytosine (araC). It undergoes phosphorylation to become 5'-triphosphate of araC (araCTP) []. This araCTP then interferes with DNA synthesis, ultimately leading to the inhibition of cancer cell growth [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)